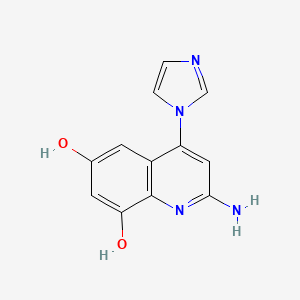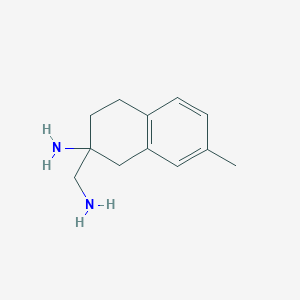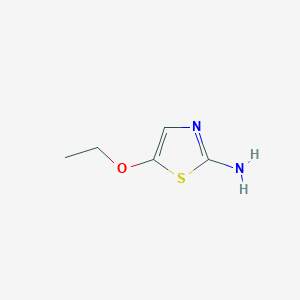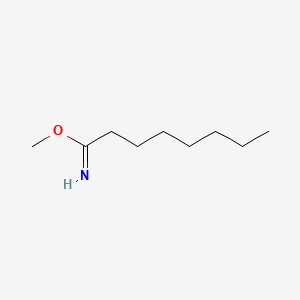![molecular formula C54H40NO3P3 B15223918 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of multiple diphenylphosphoryl groups attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole typically involves the reaction of carbazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl groups to diphenylphosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of brominated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Photonics: Employed in the development of photonic devices such as lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a pharmacophore in the design of new therapeutic agents.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole involves its interaction with molecular targets through its diphenylphosphoryl groups. These groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. The carbazole core provides a rigid and planar structure that enhances the compound’s ability to interact with other molecules and materials, making it suitable for applications in organic electronics and photonics.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Bis(diphenylphosphoryl)butan-2-one: Another compound with diphenylphosphoryl groups, used in extraction processes and as a ligand in coordination chemistry.
3,6-Bis(4-hydroxyphenyl)piperazine-2,5-dione: A biodegradable diol used as an alternative to bisphenol-A in the production of polymers.
Uniqueness
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole is unique due to its multiple diphenylphosphoryl groups attached to a carbazole core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the fields of organic electronics and photonics, where such properties are essential for the development of high-performance devices.
Propiedades
Fórmula molecular |
C54H40NO3P3 |
|---|---|
Peso molecular |
843.8 g/mol |
Nombre IUPAC |
3,6-bis(diphenylphosphoryl)-9-(4-diphenylphosphorylphenyl)carbazole |
InChI |
InChI=1S/C54H40NO3P3/c56-59(42-19-7-1-8-20-42,43-21-9-2-10-22-43)48-33-31-41(32-34-48)55-53-37-35-49(60(57,44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)55)61(58,46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H |
Clave InChI |
NRBYGOCVDFFUPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)


![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)



![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)
